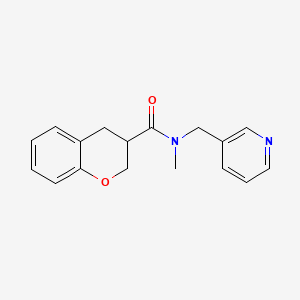
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation. The compound has also been shown to induce apoptosis and inhibit angiogenesis. Furthermore, it has been reported to enhance the activity of certain immune cells, such as natural killer cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to exhibit potent pharmacological properties, which makes it an attractive candidate for further research. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods that can yield higher quantities of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its pharmacological properties. Finally, more studies are needed to evaluate the compound's safety and toxicity profiles.
Conclusion
In conclusion, N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of certain enzymes. Although the compound has some limitations, it has several advantages for lab experiments. There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases and the elucidation of its mechanism of action.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-4-hydroxycoumarin with N-methylformamide in the presence of a catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(11-13-5-4-8-18-10-13)17(20)15-9-14-6-2-3-7-16(14)21-12-15/h2-8,10,15H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCKOOOQBCXNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
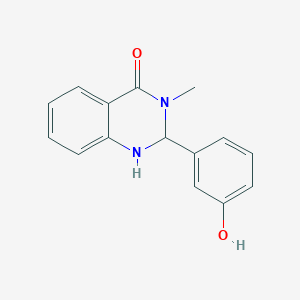
![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)
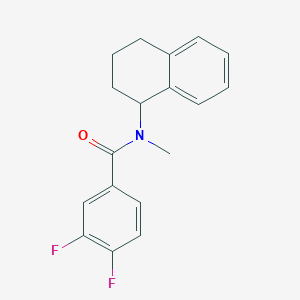
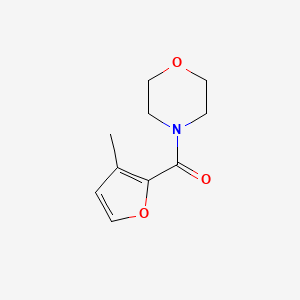
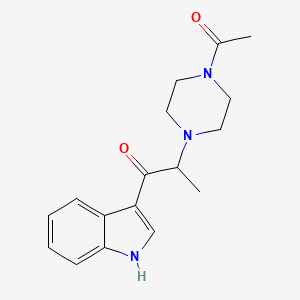
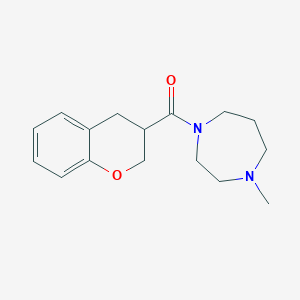
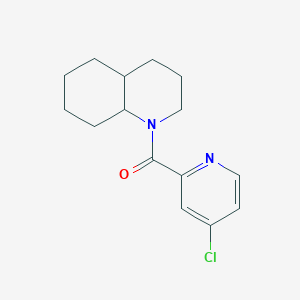
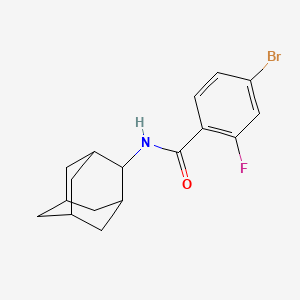
![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
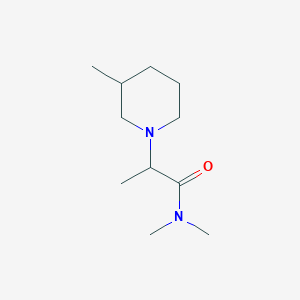
![5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)